N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-23-18(16-8-10-17(25-2)11-9-16)13-22-20(23)26-14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJNPLLQMZAFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and an amine source under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.
Benzylation: The final step involves the benzylation of the thioether-imidazole intermediate using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Imidazole vs. Benzimidazole Derivatives
- Target Compound : The imidazole core (1-methyl-1H-imidazole) is substituted with 4-methoxyphenyl at the 5-position and linked via a sulfanyl group to the acetamide backbone.
- N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) : Features a benzimidazole core with a methylsulfonyl group and ethyl substitution. Benzimidazole derivatives often exhibit enhanced metabolic stability compared to imidazoles, but the bulkier structure may reduce solubility .
- N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) : Incorporates a benzimidazole ring with a tosyl group, showing distinct electronic effects due to sulfonamide substitution .
Imidazole vs. Oxadiazole/Thiadiazole Derivatives
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t): Replaces the imidazole with an oxadiazole ring, linked to an indole group. Oxadiazoles are known for their electron-withdrawing properties, which may influence redox activity or hydrogen bonding .
- 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide : Uses a thiadiazole core, which can enhance π-π stacking interactions but may reduce bioavailability due to higher hydrophobicity .
Substituent Effects
Methoxyphenyl vs. Chlorophenyl/Sulfonyl Groups
- N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide : Chlorine substituents introduce electron-withdrawing effects, which may increase metabolic resistance but reduce solubility .
- N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide : Fluorine and methylsulfinyl groups enhance polarity and chiral recognition, critical for receptor selectivity .
Benzyl vs. Pyridyl/Cyclopropyl Modifications
- The benzyl group in the target compound may enhance lipophilicity, aiding membrane penetration.
Data Table: Structural and Functional Comparison
Biological Activity
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 399.5 g/mol
- CAS Number : 922073-07-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure enables it to bind effectively to these targets, modulating their activity and initiating biochemical pathways that can lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including carbonic anhydrases (CAs), which are crucial in regulating physiological pH and fluid balance. For instance, studies have shown that related compounds exhibit selective inhibition against CA IX with IC values ranging from 10.93 to 25.06 nM, indicating a potential for targeted cancer therapies .
- Induction of Apoptosis : In vitro studies have demonstrated that N-benzyl derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. This effect is evidenced by significant increases in annexin V-FITC positive cells, suggesting a mechanism that could be harnessed for cancer treatment .
- Antibacterial and Antifungal Activities : The compound has shown promise against various bacterial strains and fungi, with mechanisms involving the inhibition of protein synthesis and biofilm formation. Such activities are critical in combating resistant strains of bacteria .
Biological Activity Overview
Case Study 1: Cancer Cell Lines
A study investigated the effects of N-benzyl derivatives on the MDA-MB-231 breast cancer cell line. The results indicated a substantial increase in apoptotic markers when treated with the compound, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antibacterial properties of similar imidazole derivatives. The findings revealed that these compounds exhibited significant antibacterial activity against resistant strains, highlighting their potential role in developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
